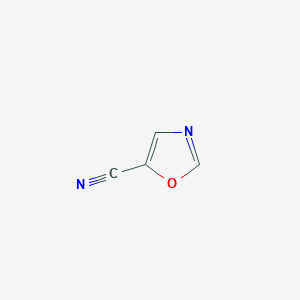

Oxazole-5-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-1-4-2-6-3-7-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNIXNVMYNRRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612831 | |

| Record name | 1,3-Oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-61-4 | |

| Record name | 1,3-Oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within Heterocyclic Chemistry

The importance of oxazole-5-carbonitrile in the realm of heterocyclic chemistry is deeply rooted in the synergistic interplay of its core oxazole (B20620) ring and the appended nitrile group. This combination imparts a unique reactivity profile to the molecule, making it a sought-after intermediate in synthetic organic chemistry.

The oxazole ring itself is an aromatic heterocycle, a structural motif frequently encountered in a vast number of biologically active natural products and synthetic compounds. numberanalytics.comtandfonline.com The presence of both oxygen and nitrogen atoms within the five-membered ring allows for a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the binding of molecules to biological targets like enzymes and receptors. tandfonline.comsemanticscholar.org This inherent ability to interact with biological systems underpins the prevalence of the oxazole scaffold in medicinal chemistry. semanticscholar.orgalliedacademies.org The acidity of the hydrogen atoms on the oxazole ring varies, with the C2 position being the most acidic, followed by C5 and then C4, a property that can be exploited in various chemical transformations. tandfonline.comderpharmachemica.com

The nitrile group (-C≡N) is a highly versatile functional group in organic synthesis. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature influences the electronic properties of the oxazole ring, affecting its reactivity. smolecule.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, a characteristic that is widely utilized in the formation of new chemical bonds. nih.gov Furthermore, the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of molecular architectures. numberanalytics.comresearchgate.netgrowingscience.com This transformative potential makes nitriles valuable precursors in the synthesis of complex molecules for pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com The linear geometry of the nitrile group also allows it to fit into the active sites of proteins, and it can participate in lipophilic interactions through its pi system. nih.gov

Research Trajectories and Interdisciplinary Relevance

Established Synthetic Routes and Mechanistic Insights

A variety of synthetic strategies have been developed to access the oxazole nucleus, each with its own advantages and limitations. These methods often involve the formation of key C-O and C-N bonds to construct the heterocyclic ring.

Cyclization Reactions for Oxazole Ring Formation

Cyclization reactions are a cornerstone of oxazole synthesis, providing a direct route to the heterocyclic core from acyclic precursors.

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for preparing 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com The reaction proceeds under mild, basic conditions and is initiated by the deprotonation of TosMIC. wikipedia.orgorganic-chemistry.org The resulting anion attacks the aldehyde, and subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate. ijpsonline.comorganic-chemistry.org Elimination of toluenesulfinic acid from this intermediate yields the final 5-substituted oxazole. ijpsonline.commdpi.com

The versatility of the Van Leusen synthesis has been expanded through various modified protocols. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aliphatic halides, and aldehydes in ionic liquids, which can be reused multiple times without a significant drop in yield. ijpsonline.comorganic-chemistry.org Another modification involves the in-situ oxidation of substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides to the corresponding aldehydes, which then react with TosMIC to afford 5-(het)aryl oxazoles. mdpi.comsemanticscholar.orgnih.gov Furthermore, the use of a polystyrene-supported TosMIC reagent and a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the base allows for a streamlined synthesis of 5-aryloxazoles with easy purification. semanticscholar.org Green chemistry approaches have also been explored, such as using β-cyclodextrin as a catalyst in water, which allows the reaction to proceed at a lower temperature with catalytic amounts of a base. nih.govtandfonline.comresearchgate.net

Table 1: Examples of Modified Van Leusen Protocols

| Starting Materials | Reagents and Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Aldehydes, TosMIC, Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted Oxazoles | Reusable solvent, high yield | ijpsonline.comorganic-chemistry.org |

| (Het)aryl Methyl Alcohols/Benzyl Bromides, TosMIC | T3P®–DMSO or DMSO, aq.-alcoholic KOH | 5-(Het)aryl Oxazoles | In-situ aldehyde formation, mild conditions | mdpi.comsemanticscholar.orgnih.gov |

| Aromatic Aldehydes, Polystyrene-SO2-CH2-NC | Quaternary Ammonium Hydroxide Resin | 5-Aryloxazoles | Solid-phase reagent, easy purification | semanticscholar.org |

| Aldehydes, TosMIC | β-Cyclodextrin, Et3N, Water | 5-Substituted Oxazoles | Green media, lower temperature | nih.govtandfonline.comresearchgate.net |

The Bredereck reaction offers a straightforward method for synthesizing 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.comderpharmachemica.com This method is considered efficient and economical. ijpsonline.com An important advancement of this reaction involves the use of α-hydroxyketones as starting materials, expanding the scope of accessible substrates. ijpsonline.comijpsonline.com

The Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, is a versatile method for producing 2,5-di- and 2,4,5-trisubstituted oxazoles. ijpsonline.comacs.orgsynarchive.com The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com The mechanism involves the protonation of the ketone, followed by nucleophilic attack from the amide oxygen to form a dihydrooxazolol intermediate, which then dehydrates to the oxazole. acs.org Various cyclodehydrating agents can be employed, including sulfuric acid, phosphorus pentoxide, and phosphorus oxychloride, with polyphosphoric acid often providing improved yields. ijpsonline.comijpsonline.comacs.org A significant advancement is the development of a one-pot Friedel-Crafts/Robinson-Gabriel synthesis, where an oxazolone (B7731731) template reacts with an aromatic substrate in the presence of a Lewis acid like aluminum chloride to generate the 2-acylamino-ketone in situ. acs.org This has been further extended by coupling with the Ugi reaction to produce diverse oxazole structures. wikipedia.orgnih.gov

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, provides a route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the equimolar condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride in dry ether. wikipedia.orgcutm.ac.inslideshare.net The mechanism begins with the conversion of the cyanohydrin to an iminochloride intermediate by the addition of HCl. wikipedia.org This is followed by a dehydration reaction that leads to the formation of the oxazole ring. ijpsonline.comwikipedia.org While typically employing aromatic reactants, aliphatic compounds have also been used. wikipedia.org

Table 2: Comparison of Robinson-Gabriel and Fischer Syntheses

| Feature | Robinson-Gabriel Synthesis | Fischer Oxazole Synthesis |

|---|---|---|

| Inventors/Date | Sir Robert Robinson (1909), Siegmund Gabriel (1910) | Emil Fischer (1896) |

| Starting Materials | 2-Acylamino-ketone | Cyanohydrin and Aldehyde |

| Key Transformation | Intramolecular cyclodehydration | Condensation and dehydration |

| Typical Products | 2,5-Di- and 2,4,5-Trisubstituted oxazoles | 2,5-Disubstituted oxazoles |

| Common Reagents | H₂SO₄, P₂O₅, POCl₃, Polyphosphoric Acid | Anhydrous HCl, Dry Ether |

| Advancements | One-pot Friedel-Crafts/Robinson-Gabriel, Ugi/Robinson-Gabriel sequence | Use of both aromatic and aliphatic reactants |

The cycloisomerization of propargylic amides has emerged as a powerful and versatile strategy for the synthesis of polysubstituted oxazoles. ijpsonline.comarkat-usa.org These reactions can be catalyzed by a wide range of transition metals (such as Au, Pd, Cu, Zn), as well as Brønsted acids and strong bases. organic-chemistry.orgarkat-usa.org A notable metal-free approach utilizes λ3-iodane reagents, like iodosobenzene (B1197198) diacetate (PIDA), to mediate an oxidative cycloisomerization, allowing for the introduction of functional groups at the side chain. arkat-usa.org Zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols. acs.org Furthermore, a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates catalyzed by Zn(OTf)₂ provides access to oxazoles containing a CF₃-substituted alcohol unit. mdpi.com

The oxidation of oxazolines presents an attractive route to oxazoles, particularly because chiral oxazolines are readily available from amino alcohols. acs.orgresearchgate.net Various reagents have been employed for this transformation, including manganese dioxide (MnO₂), nickel peroxide, and copper(I)/copper(II) systems. researchgate.netrsc.org A modification of the Kharasch-Sosnovsky reaction, using a mixture of Cu(I) and Cu(II) salts, has been successfully applied to the oxidation of 2-alkyl-substituted oxazolines. acs.orgnih.gov This method is particularly effective for oxazolines containing a carboalkoxy group at the C-4 position. acs.orgnih.gov Flow chemistry has also been utilized for the rapid and safe synthesis of oxazolines, followed by their heterogeneous oxidation to oxazoles using a packed-bed reactor with manganese dioxide. rsc.org

Cycloisomerization Approaches

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. mdpi.com Several MCRs have been developed for the synthesis of this compound derivatives.

One notable example involves the reaction of malononitrile, hydroxylamine (B1172632) hydrochloride, and various aryl or heteroaryl aldehydes. nih.gov This reaction, conducted in a green deep eutectic solvent system of glycerol (B35011) and potassium carbonate, provides 5-amino-isoxazole-4-carbonitriles in good yields and with short reaction times. nih.gov The use of an environmentally friendly solvent and mild reaction conditions makes this a particularly attractive method. nih.gov

Another approach describes the synthesis of 5-amino-4-cyanoxazoles through a two-step sequence starting from 2-amido-3,3-dichloroacrylonitriles. researchgate.net These precursors react with various amines to form the oxazole ring via a twofold nucleophilic addition-elimination followed by intramolecular cyclization. researchgate.net While effective for aliphatic amines, this method is less efficient for less reactive aromatic amines. researchgate.net

The van Leusen oxazole synthesis, a well-established MCR, utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. nih.gov This reaction has been adapted and modified to create a variety of oxazole derivatives, demonstrating its versatility in this field. nih.gov

| Reactants | Catalyst/Solvent | Product | Key Features | Reference |

|---|---|---|---|---|

| Malononitrile, hydroxylamine hydrochloride, aryl/heteroaryl aldehydes | Glycerol/potassium carbonate | 5-Amino-isoxazole-4-carbonitriles | Environmentally friendly, good yields, short reaction times. | nih.gov |

| 2-Amido-3,3-dichloroacrylonitriles, amines | Various solvents (e.g., MeOH, EtOH, DMF) | 5-Amino-4-cyanoxazoles | Effective for aliphatic amines. | researchgate.net |

| Aldehydes, tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) in methanol | 5-Substituted oxazoles | Classic and versatile van Leusen reaction. | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of the oxazole ring is no exception. Gold, copper, palladium, and nickel catalysts have all been employed to facilitate the formation of this compound and its derivatives through various mechanisms.

Gold catalysts have emerged as powerful tools for the synthesis of oxazoles. One prominent method involves the gold-catalyzed intermolecular oxidation of terminal alkynes. organic-chemistry.org In this [2+2+1] annulation, a terminal alkyne, a nitrile (which can also serve as the solvent), and an oxygen atom from an oxidant combine to form 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org This approach offers mild reaction conditions and a broad substrate scope. organic-chemistry.org The use of a bidentate phosphine (B1218219) ligand, such as Mor-DalPhos, can temper the reactivity of the presumed α-oxo gold carbene intermediate, leading to a more controlled and chemoselective reaction. nih.gov

Another gold-catalyzed strategy is the 5-exo-dig cyclization of N-propargyl carboxamides, which yields disubstituted oxazoles at slightly elevated temperatures. informahealthcare.com The combination of gold catalysis with radical chemistry has also been shown to produce 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Terminal alkyne, nitrile, oxidant | BrettPhosAuNTf2, 8-methylquinoline (B175542) N-oxide | 2,5-Disubstituted oxazoles | [2+2+1] annulation, mild conditions, broad scope. | organic-chemistry.org |

| Terminal alkyne, carboxamide | Gold catalyst with P,N- or P,S-bidentate ligand (e.g., Mor-DalPhos) | 2,4-Disubstituted oxazoles | Tempered reactivity of gold carbene intermediate. | nih.gov |

| N-propargyl carboxamides | Gold catalyst | Disubstituted oxazoles | 5-exo-dig cyclization. | informahealthcare.com |

Copper catalysis offers a cost-effective and versatile alternative for oxazole synthesis. beilstein-journals.org Copper-catalyzed reactions can proceed through both one and two-electron mechanisms, allowing for a diverse range of transformations. beilstein-journals.org

A direct synthesis of 5-aryloxazole-4-carbonitriles from acetophenones has been achieved using copper(II) bromide as an oxidant and potassium ferricyanide (B76249) as the cyanide source. researchgate.net This reaction is believed to proceed through an oxygen-mediated radical mechanism. researchgate.net Copper catalysts have also been utilized in the oxidative cyclization of arylthiols, oximes, and trifluoroacetic anhydride (B1165640) to generate trisubstituted oxazoles. rsc.org

Furthermore, copper-catalyzed multicomponent reactions have been developed. For instance, a Cu(I)-catalyzed reaction of thioamides, ynals, and alcohols leads to the formation of functionalized thiazoles, showcasing the potential for similar strategies in oxazole synthesis. rsc.org

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the functionalization of oxazoles. researchgate.net Palladium-catalyzed direct arylation offers a highly efficient method for introducing aryl groups at specific positions on the oxazole ring, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net

Highly regioselective methods have been developed for the direct arylation of oxazole at either the C-2 or C-5 position. nih.gov The selectivity is controlled by the choice of phosphine ligand and solvent. For example, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.orgnih.gov These methods are compatible with a wide range of aryl and heteroaryl bromides, chlorides, and triflates. organic-chemistry.orgnih.gov

Palladium catalysts, in conjunction with copper(I), have also been used for the direct C2-selective arylation of oxazoles with aryl iodides under base-free and ligandless conditions. beilstein-journals.org Another approach involves the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst to yield 2,5-disubstituted oxazoles through a coupling-cyclization sequence. organic-chemistry.org

| Reactants | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxazole, aryl/heteroaryl halide or triflate | Palladium catalyst, specific phosphine ligand, polar or nonpolar solvent | C-5 or C-2 arylated oxazole | High regioselectivity controlled by ligand and solvent. | organic-chemistry.orgnih.gov |

| Oxazole, aryl iodide | Pd(0)/Cu(I) | C-2 arylated oxazole | Base-free and ligandless conditions. | beilstein-journals.org |

| N-propargylamide, aryl iodide | Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu | 2,5-Disubstituted oxazole | Coupling followed by in situ cyclization. | organic-chemistry.org |

Nickel catalysis provides a more economical alternative to palladium for certain transformations. scholaris.ca Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile (B52724) has been reported, proceeding via C-CN bond cleavage. lookchem.com This methodology can be applied to the synthesis of benzoxazole-carbonitrile derivatives.

Nickel catalysts are also effective in the cyanation of unactivated alkyl substrates using zinc cyanide, demonstrating broad functional group tolerance. organic-chemistry.org While direct applications to this compound are less documented, these methods highlight the potential of nickel catalysis in this area. The ability of nickel to participate in both polar and radical mechanisms opens up diverse synthetic possibilities. scholaris.ca

Palladium-Catalyzed Direct Arylation and Coupling Reactions

Novel Precursors and Starting Materials in Synthesis

The development of novel precursors is crucial for expanding the scope and efficiency of oxazole synthesis. Aspartic and glutamic acids, for example, have been used as precursors for the synthesis of oxazolyl alanine (B10760859) and oxazole homoalanine amino acids. d-nb.info These can then be used as building blocks in solid-phase parallel synthesis to create libraries of disubstituted oxazoles. d-nb.info

Another innovative approach utilizes carboxylic acids directly for the synthesis of 4,5-disubstituted oxazoles. acs.org This method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with activated methylisocyanides. acs.org This transformation exhibits a broad substrate scope and good functional group tolerance. acs.org

The use of 2-amido-3,3-dichloroacrylonitriles as precursors for 5-amino-4-cyanoxazoles has also been reported, as mentioned in the multicomponent reactions section. researchgate.net Additionally, the synthesis of oxazole derivatives from readily available starting materials like acetone (B3395972) and urea (B33335) has been explored. jddtonline.info

Utilization of N-Propargylamides

N-propargylamides have emerged as versatile precursors for the synthesis of substituted oxazoles through various metal-catalyzed cycloisomerization reactions. These reactions typically proceed via a 5-exo-dig cyclization pathway.

One effective method involves the use of iron(III) chloride (FeCl₃) as a catalyst. When N-propargylamides are treated with a catalytic amount of FeCl₃ in dry dichloroethane at 80°C, the corresponding 2,5-disubstituted oxazoles are formed in good yields. rsc.org This approach represents a straightforward and cost-effective route to these heterocycles.

Gold catalysis has also proven to be a powerful tool for this transformation. Gold carbene intermediates, generated from the gold-catalyzed oxidation of terminal alkynes, can react with nitriles in a [2+2+1] annulation to produce 2,5-disubstituted oxazoles. organic-chemistry.org This method is notable for its mild reaction conditions and high functional group tolerance. organic-chemistry.org For instance, using a gold catalyst like BrettPhosAuNTf₂ with an oxidant such as 8-methylquinoline N-oxide allows for the efficient synthesis of a wide range of oxazoles. organic-chemistry.org Similarly, gold-catalyzed radical-involved intramolecular cyclization of internal N-propargylamides can yield 5-oxazole ketones. organic-chemistry.orgacs.org

Palladium-catalyzed reactions offer another avenue. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst, a phosphine ligand, and a base results in the formation of 2,5-disubstituted oxazoles. organic-chemistry.org This process is believed to occur through a palladium-catalyzed coupling followed by an in situ cyclization. organic-chemistry.org Furthermore, PhI(OAc)₂-promoted cyclization of N-propargylamides provides a metal-free alternative for preparing oxazolines and oxazoles. rsc.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| FeCl₃ | N-propargylamide | 2,5-disubstituted oxazole | Cost-effective, simple procedure. rsc.org |

| Gold/Oxidant | Terminal alkyne, Nitrile | 2,5-disubstituted oxazole | Mild conditions, broad scope, [2+2+1] annulation. organic-chemistry.org |

| Palladium/Ligand | N-propargylamide, Aryl iodide | 2,5-disubstituted oxazole | Coupling followed by in situ cyclization. organic-chemistry.org |

| PhI(OAc)₂/LiI | N-propargylamide | (E)-5-iodomethylene-2-oxazoline | Metal-free, leads to functionalized oxazolines. researchgate.net |

Derivations from Carboxylic Acids and Amino Acids

Direct synthesis from readily available carboxylic acids and amino acids provides a highly convergent and diversity-oriented route to complex oxazoles. A notable development in this area is the one-pot synthesis of 2,4,5-trisubstituted oxazoles. beilstein-journals.orgbeilstein-journals.org

This method utilizes a dehydrative condensing reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to facilitate the initial formation of an oxazolone from a carboxylic acid and an amino acid. beilstein-journals.orgbeilstein-journals.org The use of excess DMT-MM leads to the in situ generation of a 5-(triazinyloxy)oxazole intermediate. beilstein-journals.org This reactive intermediate can then undergo a nickel-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid to install the third substituent at the C5 position of the oxazole ring. beilstein-journals.orgbeilstein-journals.org This one-pot sequence allows for the assembly of three distinct components into a single oxazole product with good yields. beilstein-journals.org

Another efficient method involves the activation of carboxylic acids using a triflylpyridinium reagent. This in situ generated acylpyridinium salt readily reacts with isocyanoacetates or tosylmethyl isocyanide in a [3+2] cycloaddition to form 4,5-disubstituted oxazoles. nih.gov This approach demonstrates a broad substrate scope, tolerating various functional groups, and has been applied to the late-stage functionalization of complex bioactive molecules. nih.gov

| Method | Key Reagents | Intermediate | Product | Advantages |

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | Carboxylic acid, Amino acid, DMT-MM, Boronic acid, Ni-catalyst | 5-(triazinyloxy)oxazole | 2,4,5-trisubstituted oxazole | High convergence, diversity-oriented. beilstein-journals.orgbeilstein-journals.org |

| Direct Synthesis via Acylpyridinium Salt | Carboxylic acid, Triflylpyridinium reagent, Isocyanoacetate | Acylpyridinium salt | 4,5-disubstituted oxazole | Broad substrate scope, good for late-stage functionalization. nih.gov |

Acetophenone (B1666503) and Cyanide Sources in Oxazole-4-carbonitrile Synthesis

A significant advancement in the synthesis of oxazole-4-carbonitriles involves the direct use of acetophenones and a non-toxic cyanide source. rsc.orgrsc.org A key protocol utilizes potassium ferricyanide (K₃[Fe(CN)₆]) as an inexpensive and low-toxicity reagent that serves a dual role: it acts as the cyanide ("CN") source and as a coupling partner that facilitates the final cyclization. rsc.orgrsc.orgresearchgate.net

The reaction is mediated by copper(II) bromide, which acts as an oxidant. rsc.org The proposed mechanism begins with the copper-catalyzed halogenation of the acetophenone, followed by a nucleophilic substitution with the cyanide from potassium ferricyanide to form a β-ketonitrile intermediate. rsc.org Subsequently, a copper(II)-mediated radical cyclization occurs, leading to the formation of the 5-aryloxazole-4-carbonitrile product. rsc.org This method is performed under mild conditions and is compatible with a wide range of substituted acetophenones, providing the desired products in moderate to good yields. rsc.org

| Reactants | Catalyst/Mediator | Cyanide Source | Product | Key Findings |

| Acetophenone | CuBr₂ | K₃[Fe(CN)₆] | 5-aryloxazole-4-carbonitrile | Dual role of K₃[Fe(CN)₆] as CN source and coupling partner; mild conditions. rsc.orgrsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of oxazole heterocycles, aiming to reduce waste, energy consumption, and the use of hazardous materials. ijpsonline.com

Microwave and Ultrasound-Assisted Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of oxazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comresearchgate.net For example, the synthesis of 2-substituted-5-aminooxazole-4-carbonitrile libraries has been efficiently achieved using microwave-mediated chemistry. exlibrisgroup.comgre.ac.uk The condensation of p-substituted 2-bromoacetophenone (B140003) with urea in DMF under microwave irradiation is another example of a rapid synthesis of 2-amino-4-phenyloxazoles. ijpsonline.com

Ultrasound-assisted synthesis is another green technique that enhances chemical reactivity through acoustic cavitation. researchgate.net This method has been used for the synthesis of various heterocyclic compounds, including oxazoles, offering benefits such as shorter reaction times, high yields, and mild reaction conditions. ijpsonline.comresearchgate.netijpsonline.com For instance, the domino reaction of benzoin (B196080) and substituted benzylamines using 2-iodoxybenzoic acid as an oxidant can be performed under ultrasound irradiation to produce 2,4,5-trisubstituted oxazoles with excellent yields. ijpsonline.com The synthesis of carbonitrile-functionalized heterocycles under ultrasonic irradiation has also been reported to be highly efficient. orientjchem.org

| Green Technique | Example Reaction | Advantages |

| Microwave-Assisted | Synthesis of 2-substituted-5-aminooxazole-4-carbonitriles. exlibrisgroup.comgre.ac.uk | Reduced reaction time, improved yields. tandfonline.comresearchgate.net |

| Ultrasound-Assisted | Domino reaction of benzoin and benzylamine. ijpsonline.com | Shorter reaction time, high yields, mild conditions. ijpsonline.comijpsonline.com |

Environmentally Benign Solvent Systems

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. mdpi.com Water, deep eutectic solvents (DES), and ionic liquids have emerged as promising media for oxazole synthesis. ijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low cost, low toxicity, and recyclability. frontiersin.org A system composed of glycerol and potassium carbonate (K₂CO₃) has been effectively used as a catalytic medium for the synthesis of novel 5-amino-isoxazole-4-carbonitrile derivatives through a multicomponent reaction. nih.gov This approach is environmentally friendly, economical, and proceeds under mild conditions. nih.gov Similarly, ionic liquids have been used in the van Leusen synthesis of oxazoles, with the advantage that the ionic liquid can often be reused multiple times without a significant loss in product yield. ijpsonline.com

| Solvent System | Type | Application | Benefits |

| Glycerol/K₂CO₃ | Deep Eutectic Solvent (DES) | Synthesis of 5-amino-isoxazole-4-carbonitriles. nih.gov | Low cost, low toxicity, recyclable, acts as catalytic media. frontiersin.org |

| [bmim]Br | Ionic Liquid | One-pot van Leusen synthesis of 4,5-disubstituted oxazoles. ijpsonline.com | Reusable, high yields. ijpsonline.com |

| Water | Green Solvent | Synthesis of various heterocycles. mdpi.com | Environmentally benign, readily available. mdpi.com |

Biocatalytic and Supramolecular Catalytic Strategies

The use of catalysts derived from natural sources or inspired by biological systems offers a high degree of selectivity and sustainability. Biocatalysis in oxazole synthesis includes the use of natural clays (B1170129) as catalysts. For instance, the condensation of substituted acetophenones with urea has been achieved using natural red, white, and black clays as biocatalysts in a green medium, providing good product yields. tandfonline.comsemanticscholar.org

Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to accelerate a chemical reaction. β-Cyclodextrin, a cyclic oligosaccharide, has been employed as a supramolecular catalyst in the van Leusen synthesis of oxazoles. researchgate.net Performing the reaction in an aqueous medium with β-cyclodextrin allows the use of catalytic amounts of base at low temperatures, resulting in excellent yields of the corresponding oxazoles. researchgate.net This protocol represents a green and efficient improvement to a classic reaction. The concept of using supramolecular assemblies to create complex structures like macrocycles has also been noted. nasu-periodicals.org.ua

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, dictating the specific isomer formed in a chemical reaction. numberanalytics.com In the context of oxazole synthesis, regioselectivity refers to the controlled formation of a particular constitutional isomer, for example, directing substituents to the C-2, C-4, or C-5 positions of the oxazole ring. Stereoselectivity, conversely, involves the preferential formation of one stereoisomer over others, which is crucial when creating chiral molecules.

Regioselectivity in Oxazole Synthesis

The ability to control the placement of substituents on the oxazole core is paramount for accessing specific isomers like this compound. Several advanced methodologies have been developed to achieve high levels of regiocontrol.

One powerful strategy involves the use of ynamides (N-alkynyl amides) as versatile starting materials. A protocol utilizing ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)3], N-iodosuccinimide (NIS), and acetonitrile enables the regioselective synthesis of highly substituted oxazoles. uohyd.ac.innih.gov This method is robust enough for gram-scale synthesis and proceeds via hydroamidation and iodo-imidation of the ynamide. uohyd.ac.innih.gov An isotope labeling experiment confirmed that the oxygen atom in the oxazole ring originates from the acetonitrile solvent. nih.gov

Gold-catalyzed reactions have also emerged as a highly effective means of controlling regioselectivity. A gold-catalyzed intermolecular formal [3+2]-cycloaddition between unsymmetrical internal alkynes and conjugated N-ylides provides access to all-carbon 2,4,5-substituted oxazoles with high regioselectivity. morressier.com The electronic properties of the substrates, particularly the use of electron-rich aryl groups, are crucial for achieving regioselective activation of the alkyne's π-system. morressier.comrsc.org

Palladium and copper co-catalyzed reactions offer another avenue for regioselective synthesis. A cascade oxidative cyclization process, mediated by palladium and copper, has been developed to form trisubstituted oxazoles. rsc.org This reaction is believed to proceed through the sequential formation of C-N and C-O bonds, using water as the source of the oxygen atom. rsc.org Furthermore, palladium-catalyzed direct arylation of the oxazole ring can be tuned to achieve high regioselectivity at either the C-5 or C-2 position. organic-chemistry.org The outcome is controlled by the choice of specific phosphine ligands and the polarity of the solvent; polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation. organic-chemistry.org

Direct synthesis of oxazoles bearing a cyano group has been achieved with notable regioselectivity. A method for producing 5-aryloxazole-4-carbonitriles from acetophenones uses potassium ferricyanide as a non-toxic source for the cyanide group, with Cu(II) bromide as an oxidant. researchgate.net

Table 1: Methodologies for Regioselective Synthesis of Substituted Oxazoles

| Methodology | Catalyst/Reagents | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Hydroamidation/Iodo-imidation of Ynamides | Yb(OTf)3, NIS, Acetonitrile | Oxygen atom sourced from acetonitrile; scalable. | 2,4,5-Trisubstituted Oxazoles | uohyd.ac.innih.gov |

| Intermolecular [3+2]-Cycloaddition | Gold Catalyst | Reaction of N-ylides with unsymmetrical internal alkynes. | Fully Substituted Oxazoles | morressier.comrsc.org |

| Cascade Oxidative Cyclization | Palladium/Copper | Oxygen atom sourced from water; cascade C-N/C-O bond formation. | Trisubstituted Oxazoles | rsc.org |

| Direct C-H Arylation | Palladium with Phosphine Ligands | Solvent-controlled regioselectivity (C-2 vs. C-5). | 2- or 5-Aryl Oxazoles | organic-chemistry.org |

| Oxidative Cyclization of Acetophenones | Cu(II) Bromide / K3[Fe(CN)6] | Direct route to cyanated oxazoles. | 5-Aryloxazole-4-carbonitriles | researchgate.net |

Stereoselectivity in the Synthesis of Oxazole Derivatives

While the oxazole ring itself is aromatic and planar, the synthesis of its derivatives often involves the creation of new stereocenters on its substituents or in adjacent rings.

A notable example of stereoselective synthesis involves the photocyclization of 2-aryloxazole derivatives. acs.org When a 2-aryloxazole bearing an alkene moiety at the C-5 position is irradiated, it undergoes a novel intramolecular cyclization to form functionalized spiro[4.4] cyclic compounds. acs.org This reaction proceeds with excellent diastereoselectivity, allowing for the creation of neighboring quaternary carbon centers in a controlled manner. acs.org The electronic nature of the substituent on the 2-aryl group was found to have little effect on the stereoselectivity of the reaction. acs.org

Stereoselectivity can also be achieved by employing chiral starting materials. For instance, the synthesis of chiral isoxazolidine-3-carbonitrile derivatives has been accomplished starting from a chiral isoxazoline. researchgate.net The reaction of (1′S)-3-(1′,2′-O-isopropylidenedioxyethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole with Meerwein's salt followed by sodium cyanide proceeds in a stereoselective manner, demonstrating how chirality can be transferred and new stereocenters created with a high degree of control. researchgate.net Similarly, highly stereoselective syntheses have been achieved using natural chiral molecules like monoterpenes as the starting scaffold for 1,2,4-oxadiazole (B8745197) derivatives, a principle applicable to other heterocyclic systems. researchgate.net

Catalytic methods can also induce stereoselectivity. The Prins cyclization, catalyzed by Lewis acids like indium trichloride (B1173362), has been used as a key step in the stereoselective synthesis of complex molecules containing a tetrahydropyran (B127337) ring fused to other frameworks. researchgate.net

Table 2: Examples of Stereoselective Reactions in Heterocyclic Synthesis

| Methodology | Substrate Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Photocyclization | 2-Aryloxazole with C-5 alkene tether | Metal-free intramolecular cyclization upon irradiation. | Excellent Diastereoselectivity (creation of spirocycles) | acs.org |

| Cyanation of Chiral Isoxazoline | Chiral Dihydro-1,2-oxazole | Use of Meerwein's salt and sodium cyanide. | Stereoselective formation of a new stereocenter | researchgate.net |

| Prins Cyclization | Diterpene-derived aldehydes and 3-buten-1-ol | Indium trichloride catalyzed cyclization. | High Stereoselectivity | researchgate.net |

Compound Index

Chemical Reactivity and Mechanistic Investigations of Oxazole 5 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of oxazole-5-carbonitrile in substitution reactions is dictated by the electronic properties of both the oxazole (B20620) ring and the nitrile substituent. The oxazole ring itself is electron-deficient, influencing the positions susceptible to electrophilic and nucleophilic attack.

The nitrile group (-C≡N) at the 5-position is a highly versatile functional handle that can be transformed into a variety of other groups through nucleophilic additions and cycloadditions. smolecule.comchemimpex.com This reactivity is crucial for the derivatization of the oxazole core. The cyano group can undergo nucleophilic attack, allowing for its conversion into amides, carboxylic acids, imido esters, amidines, and methylamines. evitachem.comrsc.orgrsc.org

A significant transformation is the [3+2] cycloaddition reaction with azides to form tetrazoles. Research has shown that 5-aminooxazole-4-carbonitriles react with trimethylsilyl (B98337) azide (B81097) in the presence of dibutyltin (B87310) oxide to yield 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles in high yields. growingscience.com This reaction is tolerant of other active functional groups, highlighting its utility in creating complex, biologically relevant molecules where the tetrazole ring acts as a bioisostere for a carboxylic acid. growingscience.com The nitrile group in 2-(cyanomethyl)oxazole derivatives can also be used to generate a carbanion at the adjacent methylene (B1212753) position, which can then participate in carbon-carbon bond formation. nih.gov

Table 1: Selected Transformations of the Nitrile Group in Oxazole-carbonitrile Derivatives

| Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Cycloaddition | Trimethylsilyl azide, Dibutyltin oxide | Tetrazole | growingscience.com |

| Hydrolysis (enzymatic) | Nitrilase enzymes | Carboxylic acid | cuni.cz |

| Nucleophilic Substitution | Cyanide (e.g., NaCN/DMF) | Cyanomethyl group (on a halomethyl-oxazole) | nih.gov |

| Conversion | Various (e.g., hydrolysis, reduction) | Amide, Amidine, Methylamine | rsc.orgrsc.org |

The oxazole ring, while aromatic, can be susceptible to ring-opening under certain conditions, particularly upon metallation or in the presence of strong acids or bases. Deprotonation at the C2 position with a strong base like butyllithium (B86547) can lead to the formation of an oxazol-2-yllithium species, which exists in equilibrium with a ring-opened isonitrile enolate. pharmaguideline.comcutm.ac.inwikipedia.orgclockss.org This ring-opened intermediate can be trapped by electrophiles, often leading to the formation of 4-substituted oxazoles. clockss.org

Strong acids can also induce ring-opening by protonating the oxazole nitrogen, which increases the ring's electrophilicity and facilitates nucleophilic attack that leads to cleavage and rearrangement. Similarly, some nucleophilic attacks on the oxazole ring result in ring cleavage rather than direct substitution. pharmaguideline.com For instance, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and re-cyclization to form imidazoles. pharmaguideline.com Studies on 5-hydroxyoxazole derivatives, which are tautomers of oxazolones, have shown they can be unstable towards hydrolytic ring-opening. nih.gov This inherent lability is sometimes harnessed synthetically, as seen in the acidic hydrolysis of 5-amino oxazoles, which can be used as a strategic step to activate a remote carboxylic acid for macrocyclization. acs.org

Direct substitution on the oxazole ring of this compound is challenging due to the electron-withdrawing nature of both the ring and the C5-nitrile group. Generally, for oxazoles, electrophilic aromatic substitution occurs preferentially at the C5 position, but this requires the presence of activating, electron-donating groups. wikipedia.orgtandfonline.comcopbela.orgderpharmachemica.com Given that the C5 position is already substituted in this compound, and the ring is deactivated, further electrophilic substitution is unfavorable.

Nucleophilic aromatic substitution is also rare unless a good leaving group is present, with the C2 position being the most reactive site for such reactions. cutm.ac.inwikipedia.orgtandfonline.com Therefore, functionalization often relies on modern cross-coupling and metallation strategies.

Palladium-catalyzed direct arylation has been developed for the regioselective functionalization of oxazoles at both C5 and C2, with the choice of phosphine (B1218219) ligands and solvent polarity dictating the outcome. organic-chemistry.org More powerfully, regioselective metallation using TMP-bases (such as TMPMgCl·LiCl or TMPZnCl·LiCl) allows for the sequential deprotonation and functionalization of the oxazole core at various positions, providing access to highly substituted oxazoles that would be difficult to synthesize otherwise. acs.org A specific example of substitution involves the bromination of an ethyl oxazole-5-carboxylate at the C4 position using N-Bromosuccinimide (NBS) and LiHMDS, demonstrating that this position can be functionalized. chemrxiv.org

Table 2: Selected Substitution and Functionalization Reactions on the Oxazole Ring

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bromination | C4 | NBS, LiHMDS | 4-Bromo-oxazole | chemrxiv.org |

| Direct Arylation | C5 or C2 | Aryl halide, Palladium catalyst, Specific ligands/solvents | 5-Aryl-oxazole or 2-Aryl-oxazole | organic-chemistry.org |

| Metallation-Functionalization | Various | TMPMgCl·LiCl or TMPZnCl·LiCl, then Electrophile | Substituted oxazole | acs.org |

| Nucleophilic Substitution | C2 | Nucleophile (requires leaving group at C2) | 2-Substituted oxazole | cutm.ac.inwikipedia.org |

Ring-Opening and Functionalization Pathways

Cycloaddition and Condensation Reactions

The oxazole ring can participate as a diene component in Diels-Alder reactions with various dienophiles to produce pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org This cycloaddition affords a bicyclic intermediate with an oxo bridgehead that can be converted to the corresponding pyridine system. wikipedia.org This reactivity is a cornerstone of oxazole chemistry for the synthesis of other heterocyclic systems.

Condensation reactions are fundamental to the synthesis of the oxazole ring itself, such as in the Robinson-Gabriel synthesis. cutm.ac.in The Erlenmeyer-Plöchl reaction, a condensation between an aldehyde and an N-acylglycine (like hippuric acid), produces an oxazolone (B7731731) (or azlactone), which is a closely related precursor to the 5-hydroxyoxazole tautomer. ijpsonline.comresearchgate.net The reactivity of this compound in condensation reactions often involves the functional groups attached to the ring rather than the ring itself acting as a nucleophile or electrophile.

As mentioned previously (Section 3.1.1), the nitrile group is particularly reactive in [3+2] cycloaddition reactions, providing a key pathway to tetrazolyl-oxazole derivatives. growingscience.com

Oxidation and Hydrolysis Processes

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. rsc.orgrsc.org This transformation is a common and crucial step in synthetic pathways. Enzymatic hydrolysis using nitrilases has been demonstrated for related dihydrooxazole-5-carbonitriles, offering a mild and selective method to obtain the corresponding carboxylic acid. cuni.cz For example, nitrilases from various fungal sources were shown to completely convert (±)-trans-2,4-diphenyl-4,5-dihydrothis compound into its carboxylic acid form. cuni.cz Chemical hydrolysis of related carboxamide derivatives to the carboxylic acid has also been documented as a key metabolic pathway. rrpharmacology.ru

The oxazole ring itself is generally stable to hydrolysis, but can be cleaved under strong oxidative conditions. pharmaguideline.comcutm.ac.in Oxidizing agents like potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com One study reported the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield an imide and benzoic acid, demonstrating a ring-cleavage oxidation. wikipedia.org However, milder oxidation is often used to form oxazoles from their dihydro- (oxazoline) precursors, for instance using manganese dioxide (MnO₂).

Radical Mechanisms and Single-Electron Transfer Chemistry

Radical-mediated reactions have emerged as a powerful tool for the synthesis and functionalization of oxazole-carbonitriles. A notable example is the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone (B1666503) using potassium ferricyanide (B76249) as a non-toxic cyanide source. rsc.orgrsc.orgresearchgate.net This reaction is mediated by a Cu(II) salt and proceeds through an oxygen-mediated radical mechanism. rsc.orgrsc.org Experimental evidence, such as the reaction's dependence on an oxygen or air atmosphere, supports a pathway involving radical intermediates. rsc.org

Another report describes a radical mechanism for the coupling of 5-phenyl-1,3-oxazole-4-carbonitrile (B2510030) catalyzed by copper. biosynth.com Furthermore, radical cascade strategies have been developed for the synthesis of oxazoles from feedstock chemicals, which involves the generation of acyloxy and imidate radicals that trigger a sequence of C-H functionalization events. researchgate.net These findings underscore the importance of single-electron transfer pathways in the modern chemistry of oxazoles.

Table 3: Radical-Mediated Synthesis of 5-Aryloxazole-4-carbonitriles from Acetophenones rsc.org

| Substrate (Acetophenone derivative) | Product (5-aryloxazole-4-carbonitrile) | Yield (%) |

|---|---|---|

| Acetophenone | 5-phenyloxazole-4-carbonitrile | 76 |

| 4-methyl acetophenone | 5-(p-tolyl)oxazole-4-carbonitrile | 79 |

| 4-methoxy acetophenone | 5-(4-methoxyphenyl)oxazole-4-carbonitrile | 68 |

| 4-fluoro acetophenone | 5-(4-fluorophenyl)oxazole-4-carbonitrile | 85 |

| 4-bromo acetophenone | 5-(4-bromophenyl)oxazole-4-carbonitrile | 81 |

| 3-chloro acetophenone | 5-(3-chlorophenyl)oxazole-4-carbonitrile | 83 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds like this compound. These theoretical studies provide profound insights into molecular geometry, electronic structure, and the energetic landscapes of reaction pathways, clarifying reactivity and regioselectivity at an atomic level.

Research employing methods such as the B3LYP (Becke-3-Lee-Yang-Parr) hybrid exchange functional with various basis sets (e.g., 6-311G++(d,p)) allows for the detailed examination of a molecule's properties. researchgate.netresearchgate.net For instance, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and distribution of these orbitals explain the charge transfer that occurs during a reaction. researchgate.net A molecule's HOMO-LUMO energy gap is a key indicator of its chemical reactivity. irjweb.comnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the electronic distribution and predict reaction sites. These maps identify electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. researchgate.net For related oxazole structures, DFT calculations have been used to determine reactivity descriptors like ionization potential, molecular hardness, and electrophilicity index, which quantify the molecule's reactivity. researchgate.net

A theoretical study on the closely related 5-alkoxyoxazole provides a clear example of how computational methods can unravel complex reaction mechanisms. nih.gov Using B3LYP/6-31G calculations, researchers investigated the cycloaddition reactions of 5-alkoxyoxazole with thioaldehydes, nitroso compounds, and aldehydes. The study revealed that these reactions proceed through an initial Diels-Alder (DA) reaction. nih.gov Following the DA adduct formation, the mechanism diverges:

Reactions with thioaldehydes and aldehydes involve a concerted ring-opening-ring-closing (RORC) step.

The reaction with nitroso compounds proceeds via stepwise ring-opening and ring-closing. nih.gov

Crucially, these calculations can determine the activation barriers for each step, explaining why some reactions are feasible under thermal conditions while others are not.

Table 1: Calculated Activation Barriers for Reactions of 5-Alkoxyoxazole This table is based on data for 5-alkoxyoxazole, a compound structurally related to this compound, to illustrate the application of computational analysis in determining reaction feasibility.

| Reactant | Rate-Determining Step | Activation Barrier (kcal/mol) | Feasibility under Thermal Conditions |

|---|---|---|---|

| Thioaldehydes | Diels-Alder Reaction | ~10 | Yes |

| Nitroso Compounds | Diels-Alder Reaction | ~10 | Yes |

| Aldehydes | Ring-Opening-Ring-Closing | 30.5 | No |

Data sourced from a theoretical study based on B3LYP/6-31G calculations. nih.gov

Computational studies also extend to non-covalent interactions, which are crucial in areas like materials science and biological systems. A theoretical investigation into the van der Waals complexes formed between the parent oxazole ring and atmospheric gases like carbon dioxide (CO₂) and nitrogen (N₂) highlights this capability. europa.eu Using high-level ab initio calculations (MP2/aug-cc-pVXZ), researchers determined the binding energies and equilibrium structures of these complexes. The findings indicate that oxazole exhibits greater selectivity for CO₂ over N₂, a property that is enhanced by the presence of metallic clusters and surfaces. europa.eu This demonstrates the power of computational modeling to predict and understand the potential of oxazole-based materials for applications such as gas capture. europa.eu

Table 2: Interaction Energies of Oxazole with Atmospheric Gases This table shows calculated interaction energies for the parent oxazole molecule, providing insight into the non-covalent reactivity relevant to this compound.

| Complex | Interaction Energy (kcal/mol) |

|---|---|

| Oxazole + CO₂ | -3.50 |

| Oxazole + N₂ | -1.75 |

Data reflects relative energy (Er) from MP2/AVTZ level calculations. europa.eu

Advanced Spectroscopic and Computational Characterization of Oxazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like oxazole-5-carbonitrile. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped out.

Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy for similar heterocyclic compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | ~8.0-8.5 | s |

| ¹H | H-4 | ~7.5-8.0 | s |

| ¹³C | C-2 | ~150-155 | |

| C-4 | ~125-130 | ||

| C-5 | ~135-140 | ||

| CN | ~115-120 |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

For this compound, the FT-IR and FT-Raman spectra would be characterized by several key vibrational bands. The most prominent would be the C≡N stretching vibration of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹. The oxazole (B20620) ring itself would exhibit a series of characteristic stretching and bending vibrations. researchgate.net The C=N stretching vibration is expected around 1651 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the oxazole ring would likely be observed in the region of 1000-1300 cm⁻¹. cigrjournal.orgresearchgate.net The C-H stretching vibrations of the oxazole ring protons would appear above 3000 cm⁻¹. Detailed band assignments are often supported by computational calculations, which can predict the vibrational frequencies and their corresponding modes. researchgate.netsid.irunifr.ch

Table 2: Characteristic Vibrational Frequencies for this compound This table is based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220-2260 | FT-IR, FT-Raman |

| C=N Stretch | Oxazole Ring | ~1650 | FT-IR, FT-Raman |

| C-O-C Stretch | Oxazole Ring | 1000-1300 | FT-IR |

| C-H Stretch | Oxazole Ring | >3000 | FT-IR, FT-Raman |

| Ring Bending | Oxazole Ring | Below 1000 | FT-IR, FT-Raman |

Mass Spectrometry Techniques (HR-MS, EI-MS, Chromato-Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govjeol.comthermofisher.com Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to fragmentation patterns that can provide structural information. researchgate.net Chromato-mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), combines the separation power of chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and identifying individual components. nih.govjeol.comspectralworks.com

For this compound, HR-MS would confirm its elemental composition of C₄H₂N₂O. In EI-MS, the molecular ion peak would be observed, and characteristic fragmentation patterns would likely involve the loss of the nitrile group (CN) or cleavage of the oxazole ring.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure. iodp.orgnih.gov

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.comresearchgate.net It has become an indispensable tool for complementing and interpreting experimental data.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule (geometry optimization). researchgate.netnih.gov By minimizing the energy of the system, the equilibrium bond lengths, bond angles, and dihedral angles can be predicted with high accuracy. mdpi.com These theoretical values can then be compared with experimental data from X-ray diffraction to validate the computational model. For this compound, DFT calculations would confirm the planarity of the oxazole ring and provide precise geometric parameters.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. nih.govrsc.org A large HOMO-LUMO gap generally indicates high stability and low reactivity. nih.gov DFT calculations can map the distribution of electron density in the HOMO and LUMO, identifying the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the oxazole ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group.

Table 3: Computationally Derived Parameters for this compound (Illustrative) This table presents illustrative data that would be obtained from DFT calculations.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Optimized Bond Length C=N (Å) | ~1.35 | B3LYP/6-311G++(d,p) |

| Optimized Bond Length C-O (Å) | ~1.37 | B3LYP/6-311G++(d,p) |

| Optimized Bond Angle C-N-C (°) | ~105 | B3LYP/6-311G++(d,p) |

| HOMO Energy (eV) | -7.0 to -6.0 | B3LYP/6-311G++(d,p) |

| LUMO Energy (eV) | -1.5 to -0.5 | B3LYP/6-311G++(d,p) |

| HOMO-LUMO Gap (eV) | ~5.5 | B3LYP/6-311G++(d,p) |

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing critical insights into its reactivity. emerald.com The MEP surface map helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attacks. nih.govresearchgate.netresearchgate.net In this map, different potential values are represented by various colors. Regions with the most negative electrostatic potential, typically colored in red and yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. nih.gov Conversely, regions with the most positive electrostatic potential, shown in blue, are electron-deficient and represent favorable sites for nucleophilic attack. nih.gov

For heterocyclic structures similar to this compound, MEP analysis reveals that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring and the nitrogen atom of the nitrile group. nih.govresearchgate.net These areas are, therefore, the primary sites for electrophilic interactions. The positive potential regions are generally located around the hydrogen atoms, indicating these as likely sites for nucleophilic interactions. nih.gov

In conjunction with MEP analysis, global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are calculated to quantify the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate parameters such as ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. emerald.com These values help in understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Global Reactivity Descriptors for a Representative Oxazole Derivative

Data derived from computational studies on structurally similar compounds like 5-amino-3-methyl-1,2-oxazole-4-carbonitrile. researchgate.net These values provide a quantitative measure of the molecule's reactivity and kinetic stability.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.881 |

| Electron Affinity (EA) | -ELUMO | 0.886 |

| Global Hardness (η) | (IP - EA) / 2 | 2.997 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -3.883 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.515 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the Lewis structure of a molecule, including charge transfer, hyperconjugative interactions, and intramolecular electron delocalization. researchgate.netuni-muenchen.de This analysis transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. uni-muenchen.de The energetic significance of these interactions, particularly between filled (donor) and empty (acceptor) orbitals, is evaluated using second-order perturbation theory. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization, which is crucial for molecular stability. mdpi.com

Table 2: Significant NBO Donor-Acceptor Interactions in a Representative Oxazole System

This table presents key intramolecular interactions and their stabilization energies (E(2)) as identified through NBO analysis on analogous oxazole structures. mdpi.com These interactions highlight the charge delocalization pathways that contribute to the molecule's stability.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O1) | π* (C2=N3) | n → π | ~30-40 |

| LP (N3) | π (C4=C5) | n → π | ~20-30 |

| π (C2=N3) | π (C4=C5) | π → π | ~15-25 |

| π (C4=C5) | π (C≡N) | π → π* | ~10-20 |

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for calculating the electronic excited-state properties of molecules. wikipedia.org It is widely used to predict electronic absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths. ohio-state.edu The formal basis for this method is the Runge-Gross theorem, which is the time-dependent equivalent of the Hohenberg-Kohn theorem for ground-state DFT. wikipedia.org

In practice, linear-response TD-DFT is employed to determine the energies of excited states, which correspond to the poles in the frequency-dependent linear response function of the system. wikipedia.org These calculations provide valuable data on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions, such as π→π* or n→π*. researchgate.net The analysis of the molecular orbitals involved, primarily the HOMO and LUMO, helps to characterize these transitions. mjcce.org.mk For compounds like this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum, which is crucial for understanding its photophysical properties and potential applications in materials science or as a photochemical probe. researchgate.net The accuracy of TD-DFT for excitation energies is generally considered to be within 0.3 eV for many organic molecules. ohio-state.edu

Table 3: Predicted Electronic Transition Data for a Representative Oxazole Derivative

This table summarizes typical TD-DFT calculation results for an oxazole derivative, showing the predicted maximum absorption wavelength, the energy of the transition, and the primary orbitals involved. mjcce.org.mkdergipark.org.tr

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~280-320 | ~3.9 - 4.4 | HOMO → LUMO (π→π) |

| S0 → S2 | ~240-270 | ~4.6 - 5.2 | HOMO-1 → LUMO (π→π) |

Other Computational Methods (e.g., Molecular Dynamics, Molecular Docking, In Silico ADME)

Beyond the quantum mechanical characterization of the isolated molecule, a suite of other computational methods is employed to predict the behavior of this compound derivatives in biological systems. These in silico techniques are vital in modern drug discovery for identifying potential drug candidates and reducing the need for extensive experimental screening. nih.govdergipark.org.tr

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. tandfonline.com For oxazole-based compounds, docking studies have been performed against various biological targets, including kinases, proteases, and other enzymes implicated in diseases like cancer. mdpi.com These studies provide insights into the binding mode, calculate a scoring function to estimate the binding affinity, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. tandfonline.combohrium.com

Molecular Dynamics (MD) Simulations are used to analyze the physical motions of atoms and molecules over time. acs.org In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment (e.g., in water) for a period of nanoseconds, researchers can verify if the ligand remains stably bound within the active site. acs.org A common metric for stability is the root-mean-square deviation (RMSD) of the ligand's position; a low and stable RMSD value (e.g., <2 Å) suggests a stable binding complex.

In Silico ADME Prediction involves the computational estimation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com These predictions are crucial for evaluating a compound's drug-likeness and potential as an orally active therapeutic agent. mdpi.com Various models are used to predict parameters such as intestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and potential for inhibiting cytochrome P450 enzymes. dergipark.org.trmdpi.com Compliance with empirical rules, such as Lipinski's Rule of Five, is also assessed to filter out compounds with poor pharmacokinetic profiles. dergipark.org.tr

Table 4: Summary of In Silico Predictions for Oxazole-Carbonitrile Derivatives

This table provides an overview of typical results from molecular docking and ADME prediction studies on oxazole-carbonitrile analogs, highlighting their potential as drug-like molecules. nih.govdergipark.org.trmdpi.com

| Computational Method | Parameter | Typical Finding / Predicted Value |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol) | -6.1 to -9.8 (target-dependent) |

| Key Interactions | Hydrogen bonding with polar residues; π-π stacking with aromatic residues | |

| In Silico ADME | Human Intestinal Absorption | Good to Excellent |

| BBB Permeability | Predicted to be non-permeable | |

| Lipinski's Rule of Five | Generally compliant (0-1 violations) | |

| Oral Bioavailability | Predicted to be high |

Research Applications and Derivatization Strategies of Oxazole 5 Carbonitrile

Application as a Key Synthetic Intermediate in Organic Synthesis

The oxazole-5-carbonitrile framework is a versatile and pivotal building block in the field of organic synthesis. chemimpex.com Its inherent chemical properties allow for its use in constructing a variety of complex organic structures and diverse heterocyclic systems. The compound's stability and compatibility with numerous reaction conditions make it an appealing choice for chemists. chemimpex.com

Synthesis of Complex Organic Molecules and Heterocyclic Systems

This compound serves as a foundational component for creating more intricate molecular architectures. chemimpex.com The oxazole (B20620) ring itself is a key feature in many biologically active natural products and synthetic compounds. mdpi.comacs.org Synthetic chemists utilize this compound derivatives as starting materials in multi-step syntheses. For instance, 5-aminooxazole-4-carbonitrile (B1331464), a closely related analogue, is a versatile precursor for building fused heterocyclic systems like oxazolo[5,4-d]pyrimidines. nih.gov The ability to transform the oxazole ring allows for its conversion into other heterocyclic structures such as pyrroles, pyrimidines, and imidazoles through processes like ring-opening and recyclization reactions. tandfonline.com

The synthesis of polysubstituted oxazoles is a key area of research, as the substitution pattern on the oxazole ring is crucial for determining the final molecule's biological activity. nih.gov Modern synthetic methods, including copper-catalyzed cyclizations and one-pot multi-component reactions, have been developed to efficiently produce substituted oxazoles. tandfonline.comorganic-chemistry.org These strategies often allow for the introduction of diverse functional groups, leading to libraries of compounds for further investigation. chemimpex.com

Functionalization and Derivatization via the Nitrile Group

The nitrile (-C≡N) group at the 5-position is a key handle for the functionalization and derivatization of the oxazole core. This group is highly reactive and can be transformed into a variety of other functional groups, enabling chemists to create a wide range of derivative compounds. evitachem.com

Common transformations of the nitrile group include:

Nucleophilic Substitution/Addition: The cyano group can undergo nucleophilic attack, which is a common strategy for introducing new functionalities. evitachem.com

Reduction: The nitrile can be reduced to form an amine group (aminomethyl), which can then be used for further coupling reactions.

Cyclization: The nitrile group can participate in cyclization reactions to form new rings. For example, it can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed to form a carboxylic acid, providing another route for derivatization.

These transformations allow for the strategic modification of the this compound scaffold, tailoring its properties for specific applications in materials science and drug discovery. evitachem.com

Role in Pharmaceutical Development Research

The oxazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. tandfonline.comijpsonline.comrsc.org this compound and its derivatives are therefore of significant interest in pharmaceutical research, serving as building blocks for new therapeutic agents. chemimpex.com

Building Block for Biologically Active Compounds

This compound is an important intermediate in the synthesis of bioactive compounds. smolecule.com The oxazole ring can engage in various non-covalent interactions with biological targets like enzymes and receptors, including hydrogen bonding and π–π stacking. rsc.org The presence of this moiety in a peptide chain can enhance its stability and facilitate crucial interactions with proteins or nucleic acids. mdpi.com

Researchers have incorporated the oxazole structure into various molecular frameworks to develop novel compounds. For example, unnatural amino acids containing a 1,2-oxazole ring (an isomer of oxazole) have been synthesized and used as building blocks for creating heterocyclic peptides and neuroactive compounds. researchgate.net This highlights the general utility of the oxazole core as a fundamental unit in the design of new drugs.

Investigation of Potential Therapeutic Agents (e.g., Anticancer, Anti-inflammatory, Antimicrobial)

Derivatives of this compound have been investigated for a range of therapeutic applications. The strategic combination of the oxazole core with other pharmacophores has led to the development of potent agents. benthamscience.com

Anticancer Activity: Oxazole derivatives are promising candidates for the development of new anticancer drugs. benthamscience.comresearchgate.net They have been shown to inhibit various targets crucial for cancer cell survival, including STAT3, tubulin, DNA topoisomerases, and protein kinases. benthamscience.comresearchgate.net For example, pyrimidine-5-carbonitrile hybrids bearing a benzoxazole (B165842) moiety demonstrated significant anticancer activity against breast (MCF-7), lung (A549), and kidney (A498) cancer cell lines. nih.gov Similarly, newly synthesized oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown cytotoxic activity against several human cancer cell lines. nih.gov

Anti-inflammatory Activity: The oxazole scaffold is present in compounds investigated for anti-inflammatory properties. tandfonline.comnih.gov Certain pyrimidine-5-carbonitrile derivatives containing a benzoxazole unit have been identified as potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.govmdpi.com

Antimicrobial Activity: Various oxazole-containing compounds exhibit significant antimicrobial properties. nih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. nih.govnih.gov The specific substitutions on the oxazole ring play a critical role in determining the potency and spectrum of antimicrobial action. nih.gov

Research into Enzyme Interactions and Metabolic Pathways

This compound and its derivatives are utilized in biochemical research to probe the function of biological systems. chemimpex.com They can serve as tools to investigate enzyme interactions and elucidate metabolic pathways. chemimpex.com The ability of oxazole-containing molecules to inhibit specific enzymes, such as COX-2 or various protein kinases, makes them valuable for studying the roles of these enzymes in cellular processes and disease. researchgate.netnih.gov Research into the structure-activity relationships (SAR) of these compounds helps to understand how specific structural features influence their interaction with biological targets, which is crucial for the rational design of more potent and selective drugs. tandfonline.com Furthermore, understanding the metabolic pathways of oxazole-based compounds is essential for optimizing their pharmacokinetic properties and advancing their development as therapeutic agents. wjahr.com

Immunological Activity Research

Derivatives of this compound have been a subject of investigation for their potential immunological activities. Research into related isoxazole (B147169) structures, which also feature a five-membered ring with nitrogen and oxygen, has indicated that their derivatives can modulate immune responses. smolecule.com Specifically, studies have shown that certain isoxazole derivatives can either enhance or inhibit humoral and cellular immune responses in vivo. smolecule.com This suggests that the core oxazole structure, when appropriately functionalized, could serve as a scaffold for developing new immunomodulatory agents.